Acetamide, N-bromo-N-methyl-
Description
Acetamide, N-bromo-N-methyl- (chemical formula: C₃H₆BrNO) is a halogenated acetamide derivative featuring both bromine and methyl groups attached to the nitrogen atom. Brominated acetamides are typically synthesized via halogenation reactions or coupling with brominated intermediates, often serving as precursors in pharmaceutical and material science applications . The presence of bromine enhances electrophilicity, making such compounds reactive intermediates in cross-coupling reactions, while the methyl group may influence steric effects and metabolic stability .
Properties
CAS No. |
51094-87-2 |
|---|---|
Molecular Formula |
C3H6BrNO |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
N-bromo-N-methylacetamide |
InChI |
InChI=1S/C3H6BrNO/c1-3(6)5(2)4/h1-2H3 |
InChI Key |
JKJLCVZYVSZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of N-methylacetamide using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled temperature conditions to prevent over-bromination.
Electrosynthesis: Another method involves the use of electrosynthesis, where N-methylacetamide is subjected to electrochemical conditions in the presence of a brominating agent. This method is considered greener and more sustainable.
Industrial Production Methods: Industrial production often employs the direct bromination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetamide, N-bromo-N-methyl- undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form N-bromo-N-methylacetamide oxides or reduced to form N-methylacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include N-methylacetamide derivatives with various substituents replacing the bromine atom.
Oxidation: Products include N-bromo-N-methylacetamide oxides.
Reduction: The primary product is N-methylacetamide.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Acetamide, N-bromo-N-methyl- is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-bromo-N-methyl- involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound’s effects in biological systems are attributed to its ability to modify proteins and other biomolecules through these substitution reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Brominated acetamides exhibit diverse biological and chemical properties depending on substituent placement:
Table 1: Key Brominated Acetamide Derivatives
- N-Bromo vs. C-Bromo Substitution : Bromine on the nitrogen (as inferred in N-bromo-N-methyl-acetamide) increases electrophilicity, facilitating nucleophilic substitution reactions. In contrast, bromine on aromatic rings (e.g., N-(3-bromophenyl)acetamide) enhances π-π stacking interactions, influencing binding to biological targets .
- Methyl Group Impact : Methyl substituents (e.g., N-methyl in N-bromo-N-methyl-acetamide) reduce solubility in polar solvents but improve metabolic stability compared to unsubstituted analogs .
Physical-Chemical Properties
- Solubility: Bromine on the nitrogen reduces water solubility compared to phenyl-substituted analogs.
- Thermal Stability : Brominated acetamides generally decompose above 150°C, with stability influenced by substituent electronegativity .
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